molecular formula C9H8ClN B2754644 2-(2-Chloro-6-methylphenyl)acetonitrile CAS No. 76574-40-8

2-(2-Chloro-6-methylphenyl)acetonitrile

Cat. No.: B2754644
CAS No.: 76574-40-8
M. Wt: 165.62
InChI Key: QTJQWPCJVQWLHS-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8ClN. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a benzene ring substituted with a chlorine atom and a methyl group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methylphenyl)acetonitrile typically involves the reaction of 2-chloro-6-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the cyano group, yielding the desired acetonitrile compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-methylphenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium cyanide (NaCN) in DMSO under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Substitution: Various substituted nitriles depending on the substituent introduced.

    Reduction: 2-(2-Chloro-6-methylphenyl)ethylamine.

    Oxidation: 2-(2-Chloro-6-methylphenyl)acetic acid.

Scientific Research Applications

2-(2-Chloro-6-methylphenyl)acetonitrile is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways involving nitrile compounds.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methylphenyl)acetonitrile involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The cyano group can participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)acetonitrile
  • 2-(4-Chlorophenyl)acetonitrile
  • 2-(2-Methylphenyl)acetonitrile

Uniqueness

2-(2-Chloro-6-methylphenyl)acetonitrile is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. This structural arrangement can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from other similar nitrile derivatives.

Properties

IUPAC Name

2-(2-chloro-6-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-7-3-2-4-9(10)8(7)5-6-11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJQWPCJVQWLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 9.4 g of alpha,2-dichloro-6-methyltoluene in 30 ml of 95% ethanol is treated with a solution of 3.8 g of potassium cyanide in 5 ml of water and heated at reflux for 6 hours. The crude product is isolated by pouring the cooled reaction mixture into water and filtering the precipitated solid. Recrystallization from aqueous ethanol gives 4.9 g of pure 2-chloro-6-methylphenylacetonitrile, mp 49°-51° C., in two crops.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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